molecular formula C20H25N3O5S2 B5015023 1,4-BIS(BENZENESULFONYL)-N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE

1,4-BIS(BENZENESULFONYL)-N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE

Cat. No.: B5015023
M. Wt: 451.6 g/mol
InChI Key: XMQYCSQPEANVIM-UHFFFAOYSA-N
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Description

1,4-BIS(BENZENESULFONYL)-N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with benzenesulfonyl groups and a carboxamide group

Properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-propan-2-ylpiperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-16(2)21-20(24)19-15-22(29(25,26)17-9-5-3-6-10-17)13-14-23(19)30(27,28)18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQYCSQPEANVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS(BENZENESULFONYL)-N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Benzenesulfonyl Groups: The piperazine ring is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl groups.

    Addition of the Carboxamide Group: Finally, the carboxamide group is introduced through the reaction of the piperazine derivative with isopropyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS(BENZENESULFONYL)-N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The benzenesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzenesulfonyl groups.

Scientific Research Applications

1,4-BIS(BENZENESULFONYL)-N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-BIS(BENZENESULFONYL)-N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl groups may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-BIS(BENZENESULFONYL)PIPERAZINE: Lacks the carboxamide group, making it less versatile in certain applications.

    N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE: Lacks the benzenesulfonyl groups, reducing its potential interactions with biological targets.

Uniqueness

1,4-BIS(BENZENESULFONYL)-N-(PROPAN-2-YL)PIPERAZINE-2-CARBOXAMIDE is unique due to the combination of benzenesulfonyl and carboxamide groups on the piperazine ring. This structural feature enhances its chemical reactivity and potential for diverse applications in various fields.

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